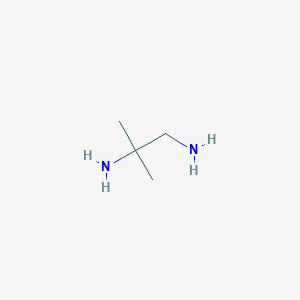

1,2-ジアミノ-2-メチルプロパン

概要

説明

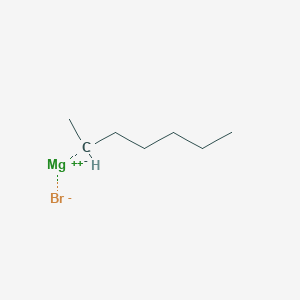

Synthesis Analysis

The synthesis of 1,2-diamino-2-methylpropane and related compounds has been explored through different methods. For instance, Schulze et al. (1977) described the synthesis of bis(dialkylamino)-2-methylenepropanes from isobutene chlorination products and secondary amines. Various synthesis techniques, including Gabriel synthesis and amination of diiodo-methylenepropanes, have been employed to create 1,2-diamino-2-methylpropane derivatives (Schulze, Winkler, Dietrich, & Mühlstädt, 1977).

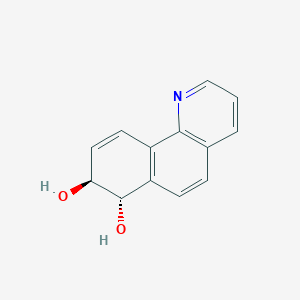

Molecular Structure Analysis

Studies on the molecular structure of 1,2-diamino-2-methylpropane include work by Laskar et al. (2000), who synthesized complexes of this compound and conducted X-ray crystal structure analysis, revealing significant insights into its molecular configuration (Laskar, Ghosh, Mostafa, Das, Mondal, & Chaudhuri, 2000).

Chemical Reactions and Properties

The chemical reactions and properties of 1,2-diamino-2-methylpropane are diverse. For example, Qian (2000) detailed the synthesis of a cobalt complex with 1,2-diamino-2-methylpropane, highlighting its unique chemical behavior and structural properties (Qian, 2000).

Physical Properties Analysis

Investigations into the physical properties of related compounds, like 1,1,1,2-tetrachloro-2-methylpropane, have provided insights into the structural and phase behavior of these substances. Koide et al. (1956) reported on the crystal structure and phase transitions of this compound, which may offer indirect information about the physical properties of 1,2-diamino-2-methylpropane (Koide, Oda, & Nitta, 1956).

Chemical Properties Analysis

The chemical properties of 1,2-diamino-2-methylpropane are closely linked to its reactivity and interaction with other compounds. For instance, Wang et al. (2003) described the diastereoselective synthesis of 1,2-diamines, showcasing the chemical versatility of molecules related to 1,2-diamino-2-methylpropane (Wang, Zhu, Chen, Mi, Hu, & Doyle, 2003).

科学的研究の応用

バーチ還元

1,2-ジアミノ-2-メチルプロパンは、芳香族化合物を1,4-シクロヘキサジエンに脱芳香族化するバーチ還元で使用できます . この還元は、リチウムとエチレンジアミン(または類似体)をテトラヒドロフラン中で常温で促進されます . この方法は設定が簡単で、安価で、スケーラブルで、迅速で、化学実験室であればどこにでもアクセスでき、電子豊富な基質と電子不足な基質の両方を還元できます .

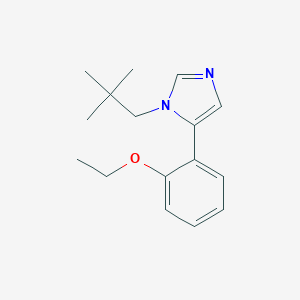

多置換ピリジンとピロールの合成

アリールメチルケトンと1,2-ジアミノ-2-メチルプロパンから多置換ピリジンとピロールを効率的に合成する方法が開発されました . これらの反応はそれぞれ、1つのC-N結合の開裂と2つの新しい結合(C-C結合とC-N結合)の形成に関与しました . 1,2-ジアミノ-2-メチルプロパンの一次炭素に隣接するC-N結合は、選択的に開裂されました .

インビトロ研究

1,2-ジアミノ-2-メチルプロパンは、インビトロ研究で使用できます. これらの研究は、細胞または組織を使用して、制御された実験室設定で行われます.

作用機序

Target of Action

1,2-Diamino-2-methylpropane, also known as 2-Methyl-1,2-propanediamine , is a primary amine that can interact with various targets.

Mode of Action

The compound contains two amine groups, which are basic and can accept protons, making it a potential reactant in acid-base reactions . It can also undergo nucleophilic substitution reactions due to its nucleophilic nature . The C-N bond adjacent to the primary carbon of 1,2-diamino-2-methylpropane can be selectively cleaved during an oxidative cyclization process .

Action Environment

The action, efficacy, and stability of 1,2-diamino-2-methylpropane can be influenced by various environmental factors, such as pH, temperature, and the presence of other chemical species. For instance, its reactivity could be affected by the pH of the environment due to its basic nature .

Safety and Hazards

将来の方向性

1,2-Diamino-2-methylpropane holds promise for use in the development of energy- and cost-efficient CO2 separations due to its unique cooperative adsorption mechanism . It could play a critical role in mitigating current greenhouse gas emissions and facilitating conversion to cleaner-burning and renewable fuels .

特性

IUPAC Name |

2-methylpropane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2/c1-4(2,6)3-5/h3,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPCJOXGBLDJWRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10230896 | |

| Record name | 1,2-Propanediamine, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10230896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

811-93-8 | |

| Record name | 1,2-Diamino-2-methylpropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=811-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Propanediamine, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000811938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 811-93-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17717 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Propanediamine, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10230896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpropylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

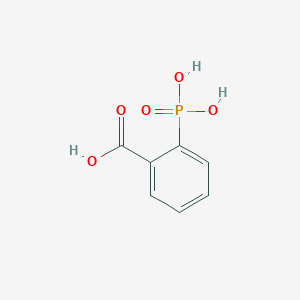

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

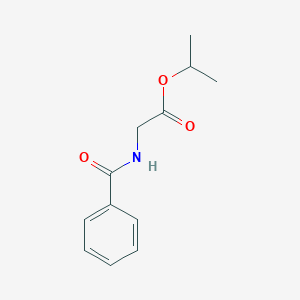

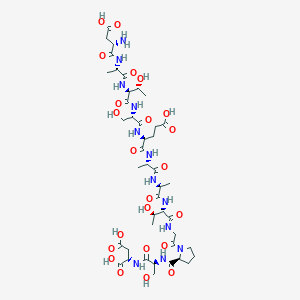

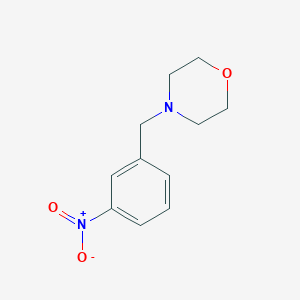

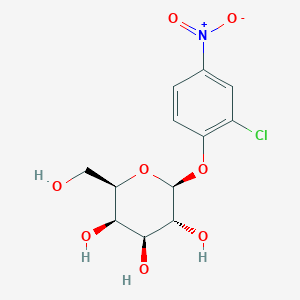

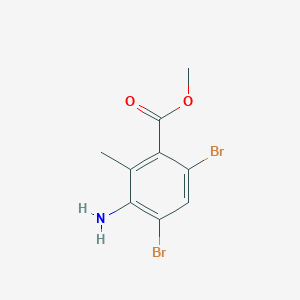

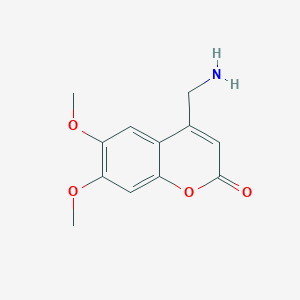

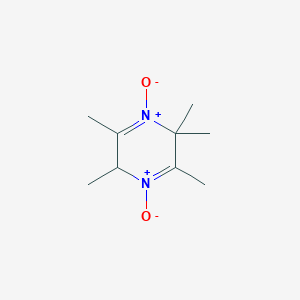

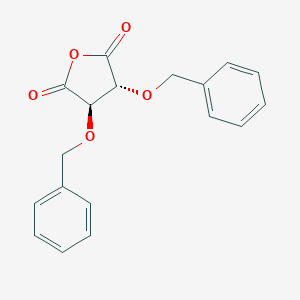

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。